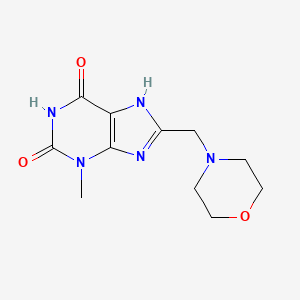

![molecular formula C6H4ClN5O2 B2595876 7-Chlor-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin CAS No. 120633-30-9](/img/structure/B2595876.png)

7-Chlor-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds . It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its rings .

Synthesis Analysis

The synthesis of this compound has been studied in various works. For instance, it was found that the molecule can undergo redox transformations in both aqueous and aprotic media . Additionally, it has been used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds .Molecular Structure Analysis

The molecular formula of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is C6H6N4O, and it has a molecular weight of 150.1380 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound has been found to be involved in various chemical reactions. For example, it has been used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . Furthermore, it has been studied for its redox transformations in both aqueous and aprotic media .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die Synthese und biologische Evaluierung von [1,2,4]triazolo[1,5-a]pyrimidin-Indolderivaten hat vielversprechende antiproliferative Aktivitäten gegen menschliche Krebszelllinien gezeigt. Insbesondere Verbindung H12 zeigte starke Wirkungen gegen MGC-803-, HCT-116- und MCF-7-Zellen mit IC50-Werten von 9,47, 9,58 bzw. 13,1 μM. Diese Werte übertrafen die des positiven Medikaments 5-Fu . Darüber hinaus hemmte Verbindung H12 den ERK-Signalweg, was zu einer Verringerung der Phosphorylierung von ERK1/2, c-Raf, MEK1/2 und AKT führte. Es induzierte Zellapoptose, G2/M-Phasenarrest und modulierte zellzyklus- und apoptose-assoziierte Proteine in MGC-803-Zellen.

Antimalaria-Aktivität

7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin wurde als Reaktant für die Synthese von Ruthenium(II)-Hmtpo-Komplexen mit antimalaria-Aktivität untersucht . Dies deutet auf sein Potenzial im Kampf gegen Malaria hin.

Pharmakologische Studien

Die Verbindung wurde hinsichtlich ihrer pharmakologischen Aktivität in Bezug auf die Bindung an HIV-TAR-RNA untersucht. Die Untersuchung seiner Interaktionen mit RNA-Strukturen kann Einblicke in die Entwicklung antiviraler Medikamente liefern .

Raumladungsschichtstudien

7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin wurde als Additiv zur Untersuchung der Raumladungsschicht in Silberbromid-Mikro-kristallen verwendet. Diese Anwendung ist relevant in der Materialwissenschaft und Kristallographie .

Synthetische Ansätze

Das [1,2,4]triazolo[1,5-a]pyrimidin-System wurde mit verschiedenen Ansätzen synthetisiert. So kann beispielsweise die Dimroth-Umlagerung von [1,2,4]triazolo[4,3-a]pyrimidinen zur Herstellung von [1,2,4]triazolo[1,5-a]pyrimidinen eingesetzt werden .

Chemische Eigenschaften und Struktur

7-Chlor-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin zeigt spezifische chemische Eigenschaften, darunter seine Cyclisierung aus H-1,2,4-triazol-5-amin und Ethyl-4-chlor-3-oxobutanat . Das Verständnis seiner Struktur und Reaktivität ist für weitere Anwendungen unerlässlich.

Wirkmechanismus

Target of Action

The primary targets of 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine interacts with its targets, leading to significant anti-neuroinflammatory properties. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The biochemical pathways affected by 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the regulation of neuroprotection and anti-inflammatory responses.

Result of Action

The molecular and cellular effects of 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine’s action include promising neuroprotective and anti-inflammatory properties . It reduces the expression of ER stress markers and apoptosis markers in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its redox transformations and its potential as a reactant in various chemical reactions . Additionally, given the biological activities of triazole compounds, there may be potential for further exploration of its biological applications .

Biochemische Analyse

Biochemical Properties

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .

Cellular Effects

Other [1,2,4]triazolo[1,5-a]pyrimidines have shown to have antitumor properties , suggesting that this compound may also have potential effects on cell proliferation and survival.

Molecular Mechanism

It is known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Eigenschaften

IUPAC Name |

7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5O2/c1-3-4(12(13)14)5(7)11-6(10-3)8-2-9-11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNRJTHYJHBVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)

![2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2595800.png)

![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2595803.png)

![ethyl 3-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2595804.png)

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B2595814.png)

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)